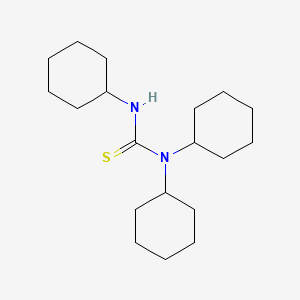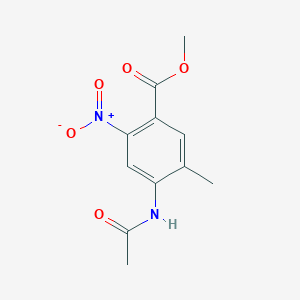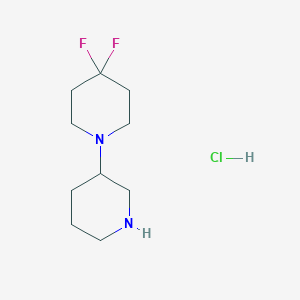
1,1,3-Tricyclohexylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tricyclohexylthiourea is an organosulfur compound characterized by the presence of three cyclohexyl groups attached to a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3-Tricyclohexylthiourea can be synthesized through the reaction of cyclohexylamine with thiophosgene or its less toxic substitutes. The reaction typically involves the following steps:
Reaction of Cyclohexylamine with Thiophosgene: Cyclohexylamine is reacted with thiophosgene in the presence of a base to form the desired thiourea compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3-Tricyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Substitution Products: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
1,1,3-Tricyclohexylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its pharmacological properties.
Industry: The compound is used in the production of polymers, adhesives, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 1,1,3-Tricyclohexylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethylthiourea: Similar in structure but with methyl groups instead of cyclohexyl groups.
1,1,3,3-Triethylthiourea: Contains ethyl groups instead of cyclohexyl groups.
1,1,3,3-Tributylthiourea: Contains butyl groups instead of cyclohexyl groups.
Uniqueness: 1,1,3-Tricyclohexylthiourea is unique due to the presence of bulky cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H34N2S |
|---|---|
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
1,1,3-tricyclohexylthiourea |
InChI |
InChI=1S/C19H34N2S/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2,(H,20,22) |
Clé InChI |
MZRATIPJHWLMQH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=S)N(C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455682.png)
![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)
![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
![N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)
![N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B12455693.png)
![4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline](/img/structure/B12455697.png)

![Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate](/img/structure/B12455712.png)

![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide](/img/structure/B12455730.png)


![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455746.png)
